molecular formula C30H26N2O7S B314532 3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B314532
M. Wt: 558.6 g/mol
InChI Key: SUJBRZITLNRFFE-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the isopropoxycarbonyl group, and the final coupling with the furan and benzoic acid moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-{[(2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-6-[(PROPAN-2-YLOXY)CARBONYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other thiazolopyrimidine derivatives and compounds with similar functional groups, such as:

  • Thiazolopyrimidine analogs
  • Benzofuran derivatives
  • Methoxyphenyl compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H26N2O7S

Molecular Weight

558.6 g/mol

IUPAC Name

3-[5-[(Z)-[5-(4-methoxyphenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C30H26N2O7S/c1-16(2)38-29(36)25-17(3)31-30-32(26(25)18-8-10-21(37-4)11-9-18)27(33)24(40-30)15-22-12-13-23(39-22)19-6-5-7-20(14-19)28(34)35/h5-16,26H,1-4H3,(H,34,35)/b24-15-

InChI Key

SUJBRZITLNRFFE-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Origin of Product

United States

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